molecular formula C19H17NO2 B11841964 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one CAS No. 5427-47-4

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one

Cat. No.: B11841964
CAS No.: 5427-47-4
M. Wt: 291.3 g/mol
InChI Key: QQAGJERGORPIIU-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, antibacterial, and antiviral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one can be achieved through the Friedländer quinoline synthesis. This method involves the condensation of 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration . The reaction is typically carried out under solvent-free conditions using poly(phosphoric acid) as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Friedländer synthesis remains a prominent approach due to its efficiency and scalability. The use of poly(phosphoric acid) as a catalyst in a solvent-free environment is particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

1-(6-Methoxy-2-phenylquinolin-4-yl)propan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

5427-47-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-(6-methoxy-2-phenylquinolin-4-yl)propan-1-one

InChI

InChI=1S/C19H17NO2/c1-3-19(21)16-12-18(13-7-5-4-6-8-13)20-17-10-9-14(22-2)11-15(16)17/h4-12H,3H2,1-2H3

InChI Key

QQAGJERGORPIIU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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